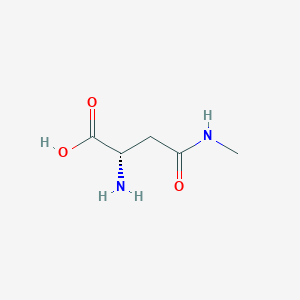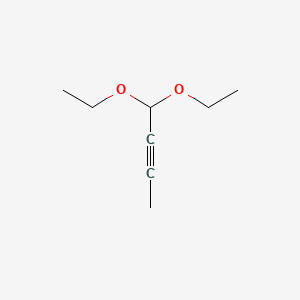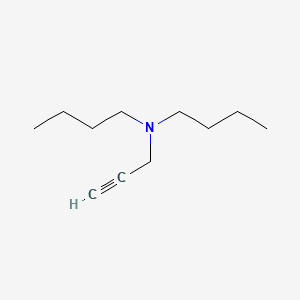
(S)-2-AMINO-4-(METHYLAMINO)-4-OXOBUTANOIC ACID
Overview
Description
Beta-Aspartyl methylamide: is a compound that features a beta-aspartic acid residue linked to a methylamide groupBeta-aspartic acid residues are known to form through the isomerization of alpha-aspartic acid residues, which can lead to significant changes in protein structure and function .
Mechanism of Action
Target of Action
N-Methyl-L-Asparagine, also known as (S)-2-Amino-N-methyl-succinamic acid, (S)-2-AMINO-4-(METHYLAMINO)-4-OXOBUTANOIC ACID, or beta-Aspartyl methylamide, primarily targets the enzyme asparagine synthase (ASNS) and asparaginase (ASNase) in the body . ASNS catalyzes the synthesis of asparagine from aspartate, while ASNase hydrolyzes asparagine to aspartate . These enzymes play a crucial role in asparagine metabolism, which is essential for the survival and proliferation of certain cells, particularly leukemic cells .
Mode of Action
The compound interacts with its targets by participating in the enzymatic reactions catalyzed by ASNS and ASNase. As part of these reactions, N-Methyl-L-Asparagine can be converted into other compounds. For instance, ASNase catalyzes the degradation of asparagine into ammonia and aspartate . This ability to inhibit protein biosynthesis in lymphoblasts is the reason behind its anti-cancerous activity .
Biochemical Pathways
N-Methyl-L-Asparagine is involved in the asparagine metabolic pathway. In this pathway, asparagine synthase (ASNS) catalyzes the synthesis of asparagine from aspartate, and asparaginase (ASNase) hydrolyzes asparagine to aspartate . The asparagine amide group is liberated by the reaction catalyzed by asparaginase (ASPG) and also the amino group of asparagine is released by asparagine aminotransferase (AsnAT) for use in the biosynthesis of amino acids .
Pharmacokinetics
It’s known that the enzyme l-asparaginase, which interacts with n-methyl-l-asparagine, has been used in the treatment of acute lymphoblastic leukemia (all) and non-hodgkin lymphoma (nhl) . More research is needed to fully understand the pharmacokinetics of N-Methyl-L-Asparagine.
Result of Action
The primary result of N-Methyl-L-Asparagine’s action is the inhibition of protein biosynthesis in lymphoblasts, which is why it’s used to treat acute lymphoblastic leukemia (ALL) . By participating in the reactions catalyzed by ASNS and ASNase, N-Methyl-L-Asparagine can influence the levels of asparagine and aspartate in the body, potentially affecting various cellular processes.
Action Environment
The action, efficacy, and stability of N-Methyl-L-Asparagine can be influenced by various environmental factors. For instance, the activity of the enzymes it interacts with can be affected by factors such as pH, temperature, and the presence of other compounds . More research is needed to fully understand how these and other environmental factors influence the action of N-Methyl-L-Asparagine.
Biochemical Analysis
Biochemical Properties
N-Methyl-L-Asparagine plays a role in nitrogen metabolism in plants . Asparagine synthetase (ASN) is one of the key enzymes of nitrogen metabolism in plants. The product of ASN is asparagine, which is one of the key compounds involved in nitrogen transport and storage in plants .
Cellular Effects
It is known that asparagine, the product of ASN, plays a key role in nitrogen metabolism of higher plants .
Molecular Mechanism
The molecular mechanism of N-Methyl-L-Asparagine involves the synthesis of asparagine from aspartate. Asparagine synthesis occurs by the amination of aspartate which is catalyzed by ASN in an ATP-dependent amidotransferase reaction .
Metabolic Pathways
N-Methyl-L-Asparagine is involved in the metabolic pathway of asparagine synthesis. This pathway involves the conversion of aspartate into asparagine, catalyzed by ASN .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-aspartyl methylamide typically involves the amidation of beta-aspartic acid. One common method is the reaction of beta-aspartic acid with methylamine under controlled conditions. This reaction can be facilitated by using coupling agents such as carbodiimides to activate the carboxyl group of beta-aspartic acid, allowing it to react with methylamine to form the desired amide bond .
Industrial Production Methods: Industrial production of beta-aspartyl methylamide may involve more scalable and efficient methods, such as the use of electrosynthesis. Electrosynthesis offers a greener alternative by reducing the need for hazardous reagents and minimizing waste. This method involves the electrochemical activation of beta-aspartic acid, followed by its reaction with methylamine to produce beta-aspartyl methylamide .
Chemical Reactions Analysis
Types of Reactions: Beta-aspartyl methylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert beta-aspartyl methylamide into its reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can produce various substituted amides .
Scientific Research Applications
Beta-aspartyl methylamide has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of beta-aspartic acid residues in peptides and proteins.
Biology: The compound is investigated for its role in protein isomerization and its impact on protein function and stability.
Medicine: Research explores its potential therapeutic applications, particularly in diseases associated with protein misfolding and aggregation, such as Alzheimer’s disease.
Industry: Beta-aspartyl methylamide is used in the synthesis of various pharmaceuticals and as a building block in the production of complex organic molecules
Comparison with Similar Compounds
Alpha-aspartyl methylamide: Similar in structure but with the aspartic acid residue in the alpha position.
Beta-aspartyl glycine: Another compound with a beta-aspartic acid residue linked to glycine.
Beta-aspartyl phenylalanine: Features a beta-aspartic acid residue linked to phenylalanine
Uniqueness: Beta-aspartyl methylamide is unique due to its specific structural configuration, which allows it to participate in distinct chemical reactions and exhibit unique biological activities. Its ability to induce isomerization of aspartic acid residues sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
(2S)-2-amino-4-(methylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-7-4(8)2-3(6)5(9)10/h3H,2,6H2,1H3,(H,7,8)(H,9,10)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRMVEKWKKDNAH-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315024 | |
| Record name | N-Methyl-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7175-34-0 | |
| Record name | N-Methyl-L-asparagine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7175-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Aspartyl methylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007175340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7175-34-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Leu8,des-Arg9]bradykinin](/img/structure/B1580625.png)











![[1,1'-Biphenyl]-2-carbonitrile](/img/structure/B1580647.png)

